Emmdh-flavin
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Overview
Description
Emmdh-flavin, also known as 5-(2-ethyl-4-methyl-1,3-dioxol-5-yl)-7-methyl-2,4-dihydro-1,4-benzoxazine-3-carboxylic acid flavin mononucleotide, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of Emmdh-flavin is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. Emmdh-flavin has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical And Physiological Effects
Emmdh-flavin has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cellular survival. Emmdh-flavin has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and protect against neurodegeneration in animal models.
Advantages And Limitations For Lab Experiments
One advantage of Emmdh-flavin is that it is a synthetic compound, which allows for consistent and reproducible results in lab experiments. It is also stable and can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
For Emmdh-flavin research include further investigation of its mechanism of action, as well as its potential therapeutic applications in various diseases. It may also be useful to study the pharmacokinetics and pharmacodynamics of Emmdh-flavin in animal models and clinical trials. Additionally, the development of more efficient synthesis methods and analogs may lead to improved therapeutic efficacy and reduced toxicity.
Synthesis Methods
Emmdh-flavin is synthesized through a multi-step process involving the reaction of 2,4-dihydro-1,4-benzoxazine-3-carboxylic acid with 2-ethyl-4-methyl-1,3-dioxol-Emmdh-flavinylamine, followed by the coupling of the resulting compound with flavin mononucleotide. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
Emmdh-flavin has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory and antioxidant properties, as well as its ability to inhibit cancer cell growth and induce apoptosis. Emmdh-flavin has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
112076-30-9 |
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Product Name |
Emmdh-flavin |
Molecular Formula |
C16H18N4O3 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
8,9,12,16-tetramethyl-2-oxa-5,12,14,16-tetrazatetracyclo[11.4.0.01,5.06,11]heptadeca-6(11),7,9,13-tetraene-15,17-dione |
InChI |
InChI=1S/C16H18N4O3/c1-9-7-11-12(8-10(9)2)20-5-6-23-16(20)13(18(11)3)17-15(22)19(4)14(16)21/h7-8H,5-6H2,1-4H3 |
InChI Key |
IDDNVOFTRGCBDX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N3CCOC34C(=NC(=O)N(C4=O)C)N2C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3CCOC34C(=NC(=O)N(C4=O)C)N2C |
synonyms |
4a,5-epoxyethano-3-methyl-4a,5-dihydrolumiflavin EMMDH-flavin |
Origin of Product |
United States |
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